3-Hydroxy-2,6-naphthalenedisulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxy-2,6-naphthalenedisulfonic acid: is an organic compound with the molecular formula C10H8O7S2. It is a derivative of naphthalene, characterized by the presence of two sulfonic acid groups and a hydroxyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-2,6-naphthalenedisulfonic acid typically involves the sulfonation of naphthalene followed by hydroxylation. One common method includes the sulfonation of naphthalene with oleum to produce naphthalene-2,6-disulfonic acid, which is then hydroxylated to yield this compound .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of mixed alkali and magnesium oxide in a grinding vacuum reactor. This method allows for efficient contact and reaction in a solid-phase state without the need for high temperatures, thus reducing energy consumption and byproduct formation .
Chemical Reactions Analysis
Types of Reactions: 3-Hydroxy-2,6-naphthalenedisulfonic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The sulfonic acid groups can be reduced to sulfonates.
Substitution: The hydroxyl and sulfonic acid groups can participate in substitution reactions, such as esterification and amidation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents such as acyl chlorides and amines are employed under acidic or basic conditions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Sulfonates and reduced naphthalene derivatives.
Substitution: Esters, amides, and other substituted products.
Scientific Research Applications
Chemistry: 3-Hydroxy-2,6-naphthalenedisulfonic acid is used as an intermediate in the synthesis of dyes and pigments. It serves as a precursor for azo dyes and other colorants .
Biology: In biological research, this compound is utilized in the study of enzyme kinetics and as a fluorescent probe for various biochemical assays .
Industry: Industrially, it is employed in the production of photosensitive materials, such as photographic films and papers. It is also used in the manufacture of specialty chemicals and polymers .
Mechanism of Action
The mechanism of action of 3-Hydroxy-2,6-naphthalenedisulfonic acid involves its interaction with various molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, while the sulfonic acid groups can participate in ionic interactions. These interactions can influence enzyme activity, protein folding, and other biochemical processes .
Comparison with Similar Compounds
1-Naphthol-3,6-disulfonic acid: Similar in structure but with different positional isomers.
2,7-Naphthalenedisulfonic acid: Lacks the hydroxyl group, leading to different chemical properties.
Armstrong’s acid (Naphthalene-1,5-disulfonic acid): Another isomer with distinct applications.
Uniqueness: 3-Hydroxy-2,6-naphthalenedisulfonic acid is unique due to its specific arrangement of functional groups, which imparts distinct chemical reactivity and applications. The presence of both hydroxyl and sulfonic acid groups allows for versatile chemical modifications and interactions .
Properties
CAS No. |
6361-38-2 |
---|---|
Molecular Formula |
C10H8O7S2 |
Molecular Weight |
304.3 g/mol |
IUPAC Name |
2-hydroxynaphthalene-1,6-disulfonic acid |
InChI |
InChI=1S/C10H8O7S2/c11-9-4-1-6-5-7(18(12,13)14)2-3-8(6)10(9)19(15,16)17/h1-5,11H,(H,12,13,14)(H,15,16,17) |
InChI Key |
YOCANESYZHRYBP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2S(=O)(=O)O)O)C=C1S(=O)(=O)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.